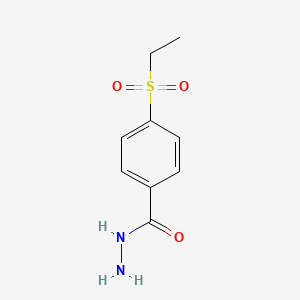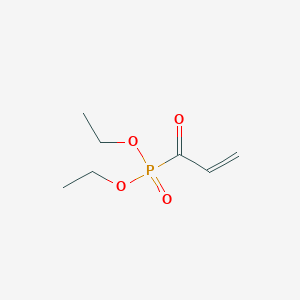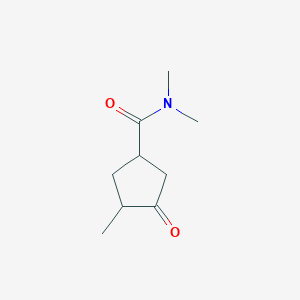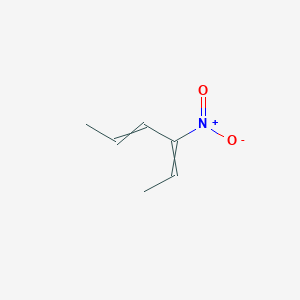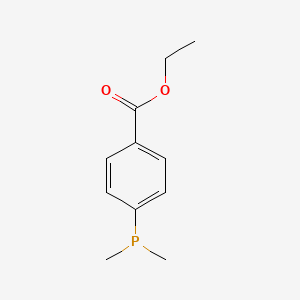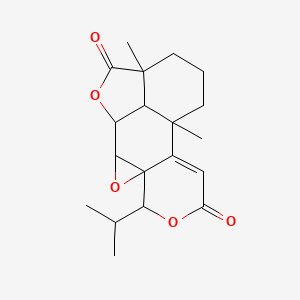
Nagilactone F,8-epoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nagilactone F,8-epoxy- is a tetracyclic norditerpene dilactone, a class of terpenoids isolated from various species of the Podocarpus plant. These compounds are known for their complex structures and diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties . Nagilactone F,8-epoxy- is particularly noted for its potent biological activities and unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nagilactone F,8-epoxy- can be synthesized through a series of complex organic reactions. One notable method involves the oxidation of a precursor compound using lead tetraacetate in benzene under ultraviolet irradiation. This reaction proceeds through allylic oxidation, where the resulting allyl cation is trapped by a carboxylic acid group to form the D-ring lactone moiety .
Industrial Production Methods: Industrial production of Nagilactone F,8-epoxy- is not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Nagilactone F,8-epoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate in benzene under ultraviolet irradiation.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate leads to the formation of the D-ring lactone moiety .
Wissenschaftliche Forschungsanwendungen
Nagilactone F,8-epoxy- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and synthesis of terpenoids.
Biology: Investigated for its antifungal and anti-inflammatory properties.
Medicine: Studied for its potent anticancer activities, particularly against various cancer cell lines.
Wirkmechanismus
Nagilactone F,8-epoxy- exerts its effects through multiple mechanisms:
Inhibition of Cell Proliferation: The compound inhibits cell proliferation by inducing cell cycle perturbation and apoptosis.
Blockade of Epithelial to Mesenchymal Transition: This contributes to the inhibition of cancer cell migration and invasion.
Modulation of Immune Checkpoints: The compound can modulate the PD-L1 immune checkpoint, enhancing the immune response against cancer cells.
Vergleich Mit ähnlichen Verbindungen
Nagilactone F,8-epoxy- is part of a family of compounds known as nagilactones, which include nagilactones A to L. Similar compounds include:
Nagilactone C: Known for its potent anticancer activities.
Nagilactone E: Exhibits similar biological activities but with different structural features.
Podolactones: Structurally related compounds isolated from Podocarpus plants, known for their diverse biological activities.
Nagilactone F,8-epoxy- stands out due to its unique structural features and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
54267-49-1 |
|---|---|
Molekularformel |
C19H24O5 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |
InChI |
InChI=1S/C19H24O5/c1-9(2)14-19-10(8-11(20)22-14)17(3)6-5-7-18(4)13(17)12(15(19)24-19)23-16(18)21/h8-9,12-15H,5-7H2,1-4H3 |
InChI-Schlüssel |
CBWGBTDKXAPUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCCC5(C(=O)O4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
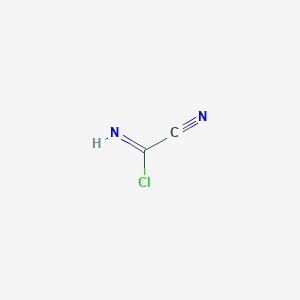
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
